(3-Cyanophenyl)methanesulfonohydrazide
Overview
Description
(3-Cyanophenyl)methanesulfonohydrazide is an organic compound with the molecular formula C8H9N3O2S It is characterized by the presence of a cyanophenyl group attached to a methanesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanophenyl)methanesulfonohydrazide typically involves the reaction of 3-cyanobenzaldehyde with methanesulfonohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Cyanophenyl)methanesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Cyanophenyl)methanesulfonohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyanophenyl)methanesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyanophenyl)methanesulfonohydrazide
- (2-Cyanophenyl)methanesulfonohydrazide
- (3-Nitrophenyl)methanesulfonohydrazide
Uniqueness
(3-Cyanophenyl)methanesulfonohydrazide is unique due to the position of the cyanophenyl group, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and biological properties compared to its isomers and analogs.
Biological Activity
(3-Cyanophenyl)methanesulfonohydrazide, with the molecular formula C9H10N4O2S, is a compound that has garnered attention in the field of biological research due to its significant biological activities, particularly as an inhibitor of lysine biosynthesis. This article delves into its synthesis, mechanisms of action, biological applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a methanesulfonyl hydrazide functional group attached to a cyanophenyl moiety. The presence of the cyano group at the meta position enhances its reactivity and interaction with biological systems. Its sulfonamide linkage contributes to its solubility, making it suitable for various biological applications.
Inhibition of Lysine Biosynthesis
Research indicates that this compound acts as an inhibitor of lysine biosynthesis pathways in certain microorganisms. Specifically, it has shown antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism of action likely involves interference with metabolic pathways critical for fungal growth and survival .
Table 1: Biological Activity Summary
Activity Type | Target Organisms | Mechanism of Action |
---|---|---|
Antifungal | Candida albicans | Inhibition of lysine biosynthesis |
Aspergillus niger | Disruption of metabolic pathways |
The compound's mechanism involves binding to specific enzymes in the lysine biosynthesis pathway, particularly those related to the diaminopimelate pathway. Molecular docking studies have demonstrated stable interactions between this compound and target enzymes, suggesting hydrogen bonding and π-π stacking with amino acid residues within the active sites .
Synthesis Methods
This compound can be synthesized through various methods that ensure high yields while maintaining structural integrity. Common methods include:
- Condensation Reactions : Combining appropriate hydrazides with suitable aldehydes or ketones.
- Oxidation and Reduction : Transforming precursor compounds through oxidation to form sulfonyl derivatives or reduction to aminophenyl derivatives.
Enzyme Immobilization
One notable application is in enzyme immobilization techniques, where this compound is used to covalently attach enzymes to solid supports. This enhances enzyme stability and reusability without compromising their activity, making processes more efficient and cost-effective.
Antimicrobial Research
The compound is also being explored for its potential as an antimicrobial agent. Studies have indicated that it possesses antibacterial properties comparable to commercially available agents against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
Table 2: Comparative Antimicrobial Activity
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | MRSA | Comparable to commercial agents |
Acylhydrazones | Various resistant strains | Effective against MRSA |
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro, showcasing its potential as a therapeutic agent against fungal infections.
- Cytotoxicity Assessments : In another investigation focusing on cytotoxicity, synthesized acylhydrazones, including derivatives of this compound, were assessed for their effects on normal cell lines. Results indicated low toxicity levels while maintaining antimicrobial efficacy .
Properties
IUPAC Name |
(3-cyanophenyl)methanesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-7-2-1-3-8(4-7)6-14(12,13)11-10/h1-4,11H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXSQIGYPCDPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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